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Compound of Interest

Compound Name: (+)-cis-Carveol

Cat. No.: B1210335

A guide for researchers and drug development professionals on the in silico evaluation of
carveol derivatives' binding affinities and interaction mechanisms.

This guide provides a comparative overview of molecular docking studies performed on carveol
isomers and related monoterpenoids with various protein targets implicated in inflammatory
and metabolic signaling pathways. Due to the limited availability of direct comparative studies
on specific carveol isomers (e.g., Cis- vs. trans- or (+)- vs. (-)-carveol) in the reviewed literature,
this document synthesizes findings from separate in silico analyses to offer insights into their
potential differential binding behaviors.

Data Presentation

The following table summarizes the binding affinities of dihydrocarveol and an unspecified
isomer of carveol with their respective protein targets, as reported in the cited studies. Lower
binding energy values typically indicate a more favorable binding interaction.
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. Binding
. . Docking
Ligand Target Protein PDB ID Energy
Software
(kcal/mol)
) 5-Lipoxygenase )
Dihydrocarveol 6N2W Glide -5.38[1]
(5-LOX)
11B-
Hydroxysteroid
Carveol Dehydrogenase 3D3E AutoDock -6.6
Type 1 (1103-
HSD1)
Glycogen
Synthase
Carveol i 6GJO AutoDock -6.4
Kinase-3(3 (GSK-
3pB)
- E-value validated
Carveol Nrf2-keapl Not Specified PyRx

in vivo findings

Experimental Protocols

The methodologies employed in the referenced docking studies are detailed below to provide a
basis for reproducibility and further investigation.

Molecular Docking of Dihydrocarveol with 5-Lipoxygenase (5-LOX)[1]

o Protein Preparation: The three-dimensional crystal structure of human 5-lipoxygenase (PDB
ID: 6N2W) was retrieved from the Protein Data Bank. The protein structure was prepared
using the Protein Preparation Wizard in the Schrodinger suite. This involved assigning bond
orders, adding hydrogens, creating disulfide bonds, and filling in missing side chains and
loops. The structure was then minimized using the OPLS3e force field.

e Ligand Preparation: The structure of dihydrocarveol was prepared using the LigPrep tool in
the Schrddinger suite to generate low-energy 3D conformations.
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o Receptor Grid Generation: A receptor grid was generated around the active site of 5-LOX,
defined by the co-crystallized ligand.

» Molecular Docking: Docking was performed using the Glide module of the Schrddinger suite
in Extra Precision (XP) mode. The final docked poses were analyzed for binding interactions.

Molecular Docking of Carveol with 113-HSD1 and GSK-33

e Protein and Ligand Preparation: The 3D structures of the target proteins (113-HSD1, PDB
ID: 3D3E; GSK-3[3, PDB ID: 6GJO) were downloaded from the Protein Data Bank. Water
molecules and co-crystallized ligands were removed, and polar hydrogens were added. The
structure of carveol was obtained, and its energy was minimized.

e Docking Procedure: Molecular docking was carried out using AutoDock tools. A grid box was
defined to encompass the active site of each protein. The Lamarckian genetic algorithm was
employed for the docking calculations to explore various conformations of the ligand within
the receptor's active site. The resulting docked poses were ranked based on their binding
energies.

Molecular Docking of Carveol with Nrf2-keapl

o Software and Input Files: The 3D structures of the Nrf2-keapl protein and the carveol ligand
were obtained and loaded into the PyRx docking software.

e Docking and Analysis: The software was used to perform the docking simulation and
evaluate the drug-receptor interactions based on the calculated binding energy values (E-
value). The best pose of the ligand within the protein complex was selected for further
analysis of the binding orientation and interactions.

Mandatory Visualization

Experimental Workflow for Molecular Docking
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Generalized Molecular Docking Workflow
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Caption: A generalized workflow for in silico molecular docking studies.

5-Lipoxygenase (5-LOX) Signaling Pathway
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5-Lipoxygenase Signaling Pathway
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Caption: Simplified 5-Lipoxygenase (5-LOX) signaling cascade.

11B-Hydroxysteroid Dehydrogenase Type 1 (113-HSD1) Signaling
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11B-HSD1 Signaling
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Caption: Role of 113-HSD1 in glucocorticoid activation.

Glycogen Synthase Kinase-33 (GSK-3[3) Signaling
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Caption: Simplified overview of GSK-3f3 regulation by Wnt and Akt pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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isomers-with-target-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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